N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
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Overview
Description
N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes an indole moiety, a benzohydrazide group, and a bicyclic azabicyclo[3.2.1]octane system, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.
Introduction of the Bicyclic System: The 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane fragment can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative.
Condensation with Benzohydrazide: The final step involves the condensation of the indole derivative with benzohydrazide under reflux conditions in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce indole-3-ylmethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features might interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, while the benzohydrazide group might form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core but lacks the bicyclic and benzohydrazide groups.
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: Contains the bicyclic system but lacks the indole and benzohydrazide moieties.
Benzohydrazide: Contains the benzohydrazide group but lacks the indole and bicyclic systems.
Uniqueness
N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide is unique due to the combination of its three distinct structural elements: the indole moiety, the bicyclic azabicyclo[3.2.1]octane system, and the benzohydrazide group. This combination imparts unique chemical properties and potential reactivity that are not found in simpler analogs.
This detailed overview provides a comprehensive understanding of N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H30N4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C26H30N4O2/c1-25(2)13-19-14-26(3,15-25)16-29(19)17-30-21-12-8-7-11-20(21)22(24(30)32)27-28-23(31)18-9-5-4-6-10-18/h4-12,19,32H,13-17H2,1-3H3 |
InChI Key |
SEDVUUOGYNAYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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